3-[(N,N-dimethylglycyl)amino]benzoic acid
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Description
The molecule “3-[(N,N-dimethylglycyl)amino]benzoic acid” consists of 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms, making a total of 30 atoms . It contains a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3-[(N,N-dimethylglycyl)amino]benzoic acid” includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a tertiary amine group . The molecule has a total of 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .Scientific Research Applications
Macrocyclic Complexes Development
Research conducted by Cruz-Huerta et al. (2008) explored the preparation of macrocyclic diorganotin complexes from secondary amino acid homologues, showcasing their potential in ion-pair recognition and supramolecular synthons formation. These complexes demonstrate the ability to include aliphatic and aromatic guest molecules, suggesting applications in host-guest chemistry and molecular recognition (Cruz-Huerta et al., 2008).
Microbial Biosynthesis
Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for the de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. By engineering an E. coli-E. coli co-culture system, they significantly improved 3AB production, highlighting its importance as a building block molecule for various compounds. This research underscores the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).
Antimicrobial Activity
Nogueira Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics, identifying prenylated derivatives of benzoic acid as active components. This study contributes to the understanding of natural products' potential in enhancing antibiotic efficacy and addressing antimicrobial resistance (Nogueira Puhl et al., 2011).
properties
IUPAC Name |
3-[[2-(dimethylamino)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUOOBFIOQIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)acetamido)benzoic acid |
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